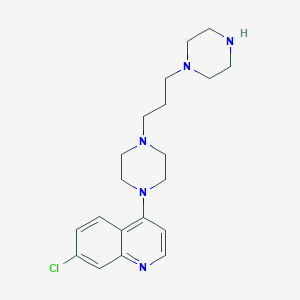
Mono-2-hydroxybutyl Phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono-2-hydroxybutyl Phthalate, also known as 1,2-Benzenedicarboxylic Acid 1-(2-hydroxybutyl) Ester, is a phthalate ester with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . This compound is primarily used as a metabolite in various biochemical applications and is known for its role in the study of phthalate exposure and its effects on human health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mono-2-hydroxybutyl Phthalate can be synthesized through the esterification of phthalic anhydride with 2-hydroxybutanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Mono-2-hydroxybutyl Phthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phthalic acid and 2-hydroxybutanol.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Phthalic acid and 2-hydroxybutanol.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Various substituted phthalate esters.
Applications De Recherche Scientifique
Mono-2-hydroxybutyl Phthalate is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
Mono-2-hydroxybutyl Phthalate exerts its effects primarily through its interaction with nuclear receptors and hormone pathways. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism, leading to various biological effects . The compound can dysregulate the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes .
Comparaison Avec Des Composés Similaires
Monobutyl Phthalate: Another phthalate ester with similar applications and effects.
Di(2-ethylhexyl) Phthalate (DEHP): A widely used plasticizer with known endocrine-disrupting properties.
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH): A phthalate alternative used in various consumer products.
Uniqueness: Mono-2-hydroxybutyl Phthalate is unique due to its specific hydroxyl functional group, which allows for distinct chemical reactions and interactions compared to other phthalates. This functional group also makes it a valuable reference material in studies of phthalate metabolism and toxicity .
Propriétés
Numéro CAS |
856985-72-3 |
|---|---|
Formule moléculaire |
C12H14O5 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-(2-hydroxybutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-2-8(13)7-17-12(16)10-6-4-3-5-9(10)11(14)15/h3-6,8,13H,2,7H2,1H3,(H,14,15) |
Clé InChI |
ZJRDYUFNRHQEMB-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC(=O)C1=CC=CC=C1C(=O)O)O |
Synonymes |
1,2-Benzenedicarboxylic Acid 1-(2-hydroxybutyl) Ester; _x000B_1,2-Butanediol Phthalate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)

![(1s,2r,3s,4r,6s)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B1148196.png)






